![molecular formula C22H26N2O4 B2743204 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide CAS No. 946372-00-5](/img/structure/B2743204.png)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide, also known as J147, is a small molecule drug that has shown promising results in preclinical studies for its potential use in treating Alzheimer's disease. The compound was developed by a team of researchers at the Salk Institute for Biological Studies in La Jolla, California. J147 has been found to improve memory and cognitive function in animal models of Alzheimer's disease without causing any significant side effects.
Wissenschaftliche Forschungsanwendungen
Assessment of Cellular Proliferation in Tumors
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide has been studied for its potential in assessing cellular proliferation in tumors, particularly using PET imaging techniques. A study demonstrated the feasibility of imaging tumor proliferation with this compound in patients with newly diagnosed malignant neoplasms, suggesting its utility in evaluating the proliferative status of solid tumors. The safety and dosimetry of the compound were evaluated, with no adverse effects reported, making it promising for clinical trials in PET imaging (Dehdashti et al., 2013).
Sigma-2 Receptor Probing
The compound has been explored as a sigma-2 receptor probe in the context of neuropharmacology. Research on analogues of this compound found significant affinity for sigma-2 receptors, offering a useful ligand for studying these receptors in vitro. This highlights its potential application in understanding the role of sigma-2 receptors in various physiological and pathological processes (Xu et al., 2005).
Medicinal Chemistry and Synthetic Routes
The development of efficient synthetic routes for related compounds has been a focus of research, aiming to optimize the synthesis process for potential therapeutic agents. For example, a practical and scalable synthetic route was developed for YM758 monophosphate, a compound with a similar tetrahydroisoquinoline structure, indicating the broader implications of research on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide for medicinal chemistry (Yoshida et al., 2014).
Investigation of Metabolites and Excretion Pathways
The metabolism and excretion pathways of compounds with a similar structural framework have been investigated, contributing to a better understanding of their pharmacokinetics and the role of transporter-mediated renal and hepatic excretion. Such studies are crucial for designing compounds with optimized absorption, distribution, metabolism, and excretion (ADME) properties (Umehara et al., 2009).
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-5-13-24-17-11-10-16(14-15(17)9-12-20(24)25)23-22(26)21-18(27-2)7-6-8-19(21)28-3/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKKTNSYMQMFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.